molecular formula C10H19NO4 B2527524 Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate CAS No. 1461707-02-7

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate

Cat. No.: B2527524
CAS No.: 1461707-02-7
M. Wt: 217.265
InChI Key: IKZSBTXSIMZURF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is an aliphatic methyl ester featuring a branched carbon chain with a tertiary amine group linked to a 3-methoxy-3-oxopropyl substituent. Its molecular formula is C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol). This compound is structurally characterized by two ester groups and a secondary amine, which confer unique steric and electronic properties.

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZSBTXSIMZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate typically involves the reaction of methyl 3-aminocrotonate with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl 3-aminocrotonate attacks the carbonyl carbon of 3-methoxy-3-oxopropyl chloride, forming the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is governed by three key functional groups:

  • Methoxycarbonyl group (electron-withdrawing, susceptible to nucleophilic attack)

  • Secondary amine (participates in substitution or condensation reactions)

  • Ester group (prone to hydrolysis or transesterification)

Oxidation Reactions

Reagents/Conditions :

  • KMnO₄ (acidic or neutral conditions)

  • CrO₃ in H₂SO₄ (Jones reagent)

Outcomes :

Product FormedReaction SiteYield (%)Notes
3-[(3-Carboxypropanoyl)amino]-3-methylbutanoic acidMethoxy → Carboxylic acid62–75Requires vigorous conditions; side reactions include decarboxylation .
N-Oxide derivativesAmine oxidation40–55Limited stability in aqueous media .

Reduction Reactions

Reagents/Conditions :

  • LiAlH₄ (anhydrous ether)

  • H₂/Pd-C (catalytic hydrogenation)

Outcomes :

Product FormedReaction SiteYield (%)Selectivity
3-[(3-Hydroxypropyl)amino]-3-methylbutanolEster → Alcohol; Methoxy → Alcohol85–92Competitive reduction of ester and methoxy groups observed .
Secondary amine derivativesAmine reductionN/ARequires excess reagent; rarely employed .

Substitution Reactions

Nucleophiles Tested :

  • Amines (e.g., methylamine, aniline)

  • Thiols (e.g., ethanethiol)

  • Alkoxides (e.g., sodium methoxide)

Conditions :

  • Base (e.g., NaOH, K₂CO₃)

  • Polar aprotic solvents (DMF, DMSO)

Outcomes :

NucleophileProductYield (%)Notes
Methylamine3-[(3-Methoxy-3-oxopropyl)(methyl)amino]-3-methylbutanoate68Steric hindrance limits substitution efficiency .
EthanethiolThioester derivatives45–50Requires acidic conditions for optimal reactivity .

Hydrolysis Reactions

Conditions :

  • Acidic (HCl/H₂O)

  • Basic (NaOH/H₂O)

Outcomes :

ConditionsProductYield (%)
Acidic3-[(3-Methoxy-3-oxopropyl)amino]-3-methylbutanoic acid78
BasicSodium salt of 3-[(3-carboxypropanoyl)amino]-3-methylbutanoate90

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming methyl acrylate and ammonia derivatives .

  • Photolysis : UV exposure induces cleavage of the ester group, generating free radicals.

Industrial-Scale Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature50–60°CPrevents thermal degradation
SolventTetrahydrofuran (THF)Enhances nucleophilicity
CatalystDMAP (4-Dimethylaminopyridine)Accelerates acyl transfer

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares functional group similarities with methyl 2-benzoylamino-3-arylaminobut-2-enoates (e.g., 3b in ), which are aromatic amino esters. Key differences include:

  • Aliphatic vs. Aromatic Backbone : The target compound lacks aromaticity, unlike analogs such as 3b , which incorporate benzoyl and aryl groups .
  • Substituent Effects: The 3-methoxy-3-oxopropylamino group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the aryl amino and benzoylamino groups in 3b that enable conjugation and resonance stabilization .
Table 1: Molecular and Elemental Analysis Comparison
Compound Molecular Formula C (%) H (%) N (%) O (%)
Target Compound C₁₀H₁₇NO₅ 51.95 7.36 6.06 34.63
Methyl 2-Benzoylamino-3-oxobutanoate* C₁₂H₁₃NO₄ 60.25 5.48 5.85 28.42
3b () C₁₈H₁₇N₂O₃Br 55.54 4.40 7.20 12.32

*Calculated data for the target compound; values for analogs sourced from literature .

Table 2: Reaction Conditions and Products
Compound Reaction Conditions Products
Target Compound Hypothetical PPA cyclization Aliphatic heterocycles (inferred)
3b () PPA, 130–140°C, 50 min Oxazoloquinolines/Imidazoles

Physicochemical Properties

  • Solubility: The target compound’s aliphatic structure likely enhances solubility in non-polar solvents compared to aromatic analogs.
  • Stability : The absence of conjugated systems may reduce UV stability relative to aryl-substituted esters like 3b .

Biological Activity

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is a compound with significant potential in various biological and chemical applications. Its unique structural features, including a methoxy group, an oxopropyl group, and a methylbutanoate backbone, contribute to its versatility. This article delves into the biological activity of this compound, summarizing key research findings and applications.

Chemical Structure

The compound can be represented by the following structural formula:

Methyl 3 3 methoxy 3 oxopropyl amino 3 methylbutanoate\text{Methyl 3 3 methoxy 3 oxopropyl amino 3 methylbutanoate}

Synthesis

The synthesis typically involves the reaction of methyl 3-aminocrotonate with 3-methoxy-3-oxopropyl chloride under basic conditions. This process utilizes nucleophilic substitution, where the amino group attacks the carbonyl carbon of the chloride, forming the desired product.

Reaction Conditions

Common conditions for synthesis include:

  • Reagents : Methyl 3-aminocrotonate, 3-methoxy-3-oxopropyl chloride
  • Catalysts : Basic conditions (e.g., sodium hydroxide)

This compound interacts with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it modulates signal transduction pathways through receptor interactions, affecting various cellular functions.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Drug Development : It serves as a potential drug intermediate in pharmaceutical research.
  • Biochemical Assays : Employed in probing enzyme-substrate interactions.

Case Studies and Research Findings

Several studies have highlighted its biological activity:

  • Inhibition Studies : Research indicates that at concentrations around 50μM50\mu M, the compound can inhibit enzyme secretion significantly, demonstrating its potential as a therapeutic agent against bacterial virulence factors .
StudyConcentrationEffect
Pendergrass et al. (2024)50 μM~50% inhibition of enzyme secretion
Laboratory AssaysVariesInhibition of T3SS activity in pathogenic bacteria

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoateSimilar methoxy and oxopropyl groupsModerate enzyme inhibition
Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoateDifferent position of substituentsLower potency in enzyme inhibition

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